N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide

Structural differentiation Positional isomerism Quality control

Researchers expanding oxadiazole SAR require regiochemically defined analogs to avoid confounding biological readouts. This 2,4-dimethylphenyl-substituted oxadiazole-phenoxyacetamide (CAS 891115-73-4) provides a defined steric/electronic environment (XLogP3=3.3) distinct from its 2,5-dimethylphenyl positional isomer. • Definitive 2,4-dimethyl regiochemistry confirmed by NMR (H-3 δ~7.0, H-5 δ~7.0, H-6 δ~7.3 ppm) for unambiguous isomer identification • Computed XLogP3 of 3.3-optimal for passive membrane diffusion without promiscuous binding risk • Logical comparator for NCI-60 amine-linked oxadiazole series to map phenoxyacetamide contribution to cytotoxicity

Molecular Formula C18H17N3O3
Molecular Weight 323.352
CAS No. 891115-73-4
Cat. No. B2410715
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide
CAS891115-73-4
Molecular FormulaC18H17N3O3
Molecular Weight323.352
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)COC3=CC=CC=C3)C
InChIInChI=1S/C18H17N3O3/c1-12-8-9-15(13(2)10-12)17-20-21-18(24-17)19-16(22)11-23-14-6-4-3-5-7-14/h3-10H,11H2,1-2H3,(H,19,21,22)
InChIKeyLUTRPKFBENAJQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[5-(2,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide (CAS 891115-73-4): Structural Identity & Procurement Baseline


N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide (CAS 891115-73-4, PubChem CID 7244077) is a synthetic small molecule belonging to the 1,3,4-oxadiazole class, characterized by a 2,4-dimethylphenyl substituent at the oxadiazole 5-position and a phenoxyacetamide side chain at the 2-position [1]. Its molecular formula is C18H17N3O3 with a molecular weight of 323.35 g/mol and a computed XLogP3 of 3.3 [1]. The compound contains one hydrogen bond donor and five hydrogen bond acceptors, features typical of drug-like screening compounds within this scaffold family [1]. Commercially available at ≥95% purity from multiple suppliers, it is offered as a research reagent for medicinal chemistry and biological screening applications .

Scaffold

1,3,4-Oxadiazole core with phenoxyacetamide side chain; supports SAR expansion and medicinal chemistry screening

Pharmacophore

2,4-Dimethylphenyl substituent at oxadiazole 5-position; distinct steric/electronic profile for target-engagement studies

Supply Grade

≥95% purity research reagent; suitable as a screening compound and positional isomer reference standard

Why 1,3,4-Oxadiazole Analogs Cannot Replace CAS 891115-73-4


Within the 1,3,4-oxadiazole-2-phenoxyacetamide chemotype, even subtle aryl substitution changes on the oxadiazole 5-position produce distinct biological outcomes. The seminal structure–activity relationship (SAR) study by Rajak et al. (2008) on the closely related N-[5-(4-substituted)phenyl-1,3,4-oxadiazol-2-yl]-2-(substituted)-acetamide series demonstrated that the identity and position of the phenyl substituent directly modulate local anesthetic potency, with certain compounds showing activity comparable to lidocaine while others were inactive [1]. For the target compound, the 2,4-dimethyl substitution pattern creates a specific steric and electronic environment distinct from its positional isomer (2,5-dimethylphenyl, CAS 891125-92-1), the 4-methylphenyl analog (CAS 946305-89-1), or the electron-withdrawing 2-methanesulfonylphenyl counterpart (CAS 886925-65-1), each of which would present different hydrogen-bonding topology, lipophilicity, and target-binding geometry [2]. Generic substitution within this series without matched comparative data therefore risks selecting a compound with divergent binding profiles and biological potency.

2,5-Dimethylphenyl positional isomer

Regiochemistry shift (2,4- vs. 2,5-dimethyl) may alter π-stacking and target-binding geometry; distinct InChI Key confirms non-interchangeable identity.

4-Methylphenyl analog

Single para-methyl electron donation differs from dual ortho/meta donation, potentially modulating oxadiazole H-bond acceptor character and binding affinity.

2-Methanesulfonylphenyl analog

Polar sulfonyl group reduces lipophilicity (ΔXLogP3 ≈ +1.4), predicting different membrane permeability and non-specific protein binding profiles.

Quantitative Differentiation Evidence: CAS 891115-73-4


Positional Isomer Comparison: 2,4- vs. 2,5-Dimethylphenyl

The target compound (2,4-dimethylphenyl) is a positional isomer of N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide (CAS 891125-92-1). Although both share the molecular formula C18H17N3O3 and molecular weight 323.35 g/mol, the methyl group positions create distinct InChI Keys (LUTRPKFBENAJQD-UHFFFAOYSA-N vs. a different key for the 2,5-isomer) and different SMILES strings, confirming they are non-interchangeable chemical entities [1]. This positional isomerism alters the electron density distribution on the phenyl ring, affecting π-stacking interactions and steric accessibility of the oxadiazole core [2]. In medicinal chemistry SAR precedent, ortho vs. meta methyl placement on aryl-oxadiazole systems has been shown to alter biological activity by orders of magnitude in related chemotypes [3].

Positional Isomer Identity
Reported
2,4-dimethylphenyl (InChI Key LUTRPKFBENAJQD-UHFFFAOYSA-N) vs. 2,5-isomer (CAS 891125-92-1); non-superimposable structures.
Structural verification essential for batch acceptance
Procurement of wrong isomer introduces uncontrolled SAR variable
Structural differentiation Positional isomerism Quality control

Lipophilicity Comparison: XLogP3 vs. 2-Methanesulfonylphenyl Analog

The target compound has a computed XLogP3 of 3.3, reflecting moderate lipophilicity imparted by the 2,4-dimethylphenyl group [1]. In contrast, the 2-methanesulfonylphenyl analog (CAS 886925-65-1, PubChem CID 5477079) has a lower computed XLogP of 1.9 due to the polar sulfonyl substituent [2]. This approximately 1.4 log unit difference corresponds to a roughly 25-fold difference in octanol-water partition coefficient, predicting substantially different membrane permeability, plasma protein binding, and tissue distribution profiles [1]. The higher lipophilicity of the target compound may favor blood-brain barrier penetration relative to the sulfonyl analog, consistent with the local anesthetic SAR established for this scaffold class by Rajak et al. (2008), where lipophilic substituents enhanced activity [3].

Lipophilicity Difference
Computed
XLogP3 = 3.3 (target) vs. 1.9 (2-methanesulfonylphenyl analog); Δ = +1.4 (~25-fold higher predicted partitioning).
May influence membrane permeability and assay compatibility
Consider for cell-based vs. biochemical assay selection
Physicochemical properties Lipophilicity Drug-likeness

H-Bonding Profile vs. 4-Methylphenyl Analog

The target compound presents five hydrogen bond acceptors (oxadiazole ring N and O atoms, amide carbonyl O, phenoxy O) and one hydrogen bond donor (amide NH), as computed by PubChem [1]. In comparison, the 4-methylphenyl-1,3,4-oxadiazol-2-yl analog (CAS 946305-89-1, PubChem CID 7244078) has its methyl group in the para position, altering the electronic distribution of the aryl ring and thus subtly modulating the hydrogen-bond-accepting character of the oxadiazole nitrogens through inductive effects [2]. While both compounds share the same H-bond donor and acceptor counts, the electron-donating 2,4-dimethyl pattern increases electron density on the oxadiazole ring more than a single para-methyl group (class-level inference based on Hammett substituent constants: σm(CH3) = −0.07, σp(CH3) = −0.17) [3]. This difference may influence binding affinity to targets where oxadiazole nitrogen lone pairs serve as key hydrogen-bond acceptors.

H-Bond Acceptor Character
Class-level inference
Dual ortho/meta methyl groups (2,4-dimethyl) vs. single para-methyl; qualitative increase in oxadiazole electron density.
May affect target engagement where oxadiazole N serves as H-bond acceptor
Hammett-based inference; requires direct binding validation
Hydrogen bonding Molecular recognition Target engagement

Antibacterial Activity: 1,3,4-Oxadiazole-Phenoxyacetamides against S. aureus

Multiple independent studies have established that 1,3,4-oxadiazole derivatives bearing acetamide side chains exhibit antibacterial activity against Staphylococcus aureus. A structurally related oxadiazole-phenoxyacetamide compound demonstrated an MIC of 32 µg/mL against both S. aureus and Escherichia coli . A separate study on the 1,3,4-oxadiazole compound LMM6 reported MIC values ranging from 1.95 to 7.81 µg/mL against S. aureus [1]. Additionally, the ACS Infectious Diseases study on improved 1,3,4-oxadiazole antibacterials documented that oxadiazole-based compounds can restrict S. aureus growth through mechanisms independent of LtaS function [2]. However, no published MIC data specific to the target compound (CAS 891115-73-4) against any bacterial strain could be identified in peer-reviewed literature. Any antibacterial claims for this compound remain vendor-reported and unverifiable in primary sources as of this analysis.

Antibacterial Activity
Class-level inference
No peer-reviewed MIC data for target compound; class precedent exists (related oxadiazoles MIC 1.95–32 µg/mL against S. aureus).
Compound-specific MIC must be determined in-house
Suitable for focused Gram-positive screening with internal validation
Antibacterial MIC Gram-positive

Anticancer Activity: NCI-60 Screening of 1,3,4-Oxadiazol-2-amine Derivatives

The NCI-60 cancer cell line screening of a closely related analog, N-(2,4-dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine (compound 4s), revealed a mean growth percent (GP) of 62.61 across the full panel, with highest sensitivity observed in MDA-MB-435 melanoma (GP = 15.43), K-562 leukemia (GP = 18.22), T-47D breast cancer (GP = 34.27), and HCT-15 colon cancer (GP = 39.77) cell lines [1]. This compound shares the 2,4-dimethylphenyl motif attached to the oxadiazole core with the target compound, but differs in having an amine linkage rather than the phenoxyacetamide side chain. A separate oxadiazole derivative bearing the 2,4-dimethylphenyl group (N-(2,4-dimethylphenyl)-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amine, compound 6h) demonstrated significant anticancer activity against SNB-19, OVCAR-8, and NCI-H40 cell lines [2]. These data establish that the 2,4-dimethylphenyl-oxadiazole substructure contributes to anticancer activity in NCI screening, but no NCI-60 or other peer-reviewed cytotoxicity data exist for the specific target compound CAS 891115-73-4.

Anticancer Activity (NCI-60)
Class-level inference
2,4-Dimethylphenyl-oxadiazole amines show growth inhibition (mean GP 62.61); phenoxyacetamide side chain not tested.
Pharmacophore validated in amine series; direct projection not possible
Requires independent cytotoxicity profiling for this chemotype
Anticancer NCI-60 screening Cytotoxicity

Application Scenarios: CAS 891115-73-4


SAR Exploration: 2,4-Dimethylphenyl Pharmacophore Expansion

Given the NCI-60 validation of the 2,4-dimethylphenyl-oxadiazole substructure for anticancer activity in the amine-linked series [1], this compound (with its phenoxyacetamide side chain replacing the amine) serves as a logical comparator for systematic SAR expansion. Researchers studying the impact of amide vs. amine linkage on oxadiazole cytotoxicity can procure this compound alongside the amine-linked analogs to map the contribution of the phenoxyacetamide moiety to growth inhibition across the NCI-60 panel. The established class-level SAR from Rajak et al. (2008) confirms that acetamide side chain modifications on the oxadiazole core produce measurable changes in biological activity [2].

Lipophilicity-Matched Chemical Probe for Membrane Permeability Studies

With a computed XLogP3 of 3.3, this compound occupies a lipophilicity range predicted to favor passive membrane diffusion while avoiding the excessive lipophilicity (XLogP > 5) associated with poor solubility and promiscuous binding [3]. This property distinguishes it from the more polar 2-methanesulfonylphenyl analog (XLogP3 = 1.9, Δ = +1.4) and makes it suitable for cell-based phenotypic screening where moderate membrane permeability is required [3]. The 2,4-dimethylphenyl substitution pattern may also influence CYP450 metabolism, offering a distinct metabolic profile compared to halogenated or heterocyclic 5-position analogs.

Gram-Positive Antibacterial Hit Follow-up

Although compound-specific MIC data are absent from the peer-reviewed literature, the established antibacterial activity of 1,3,4-oxadiazole compounds against S. aureus (MIC ranges from 1.95 to 32 µg/mL across various analogs) [4][5] supports the inclusion of this compound in focused Gram-positive screening panels. Researchers may employ this compound as a starting point for MIC determination against S. aureus ATCC 25923, MRSA clinical isolates, and S. epidermidis, using the class-level antibacterial precedent as rationale for prioritization. The compound should be tested alongside the 2,5-dimethylphenyl positional isomer to quantify the contribution of methyl group regiochemistry to antibacterial potency.

QC Reference Standard for Positional Isomer Discrimination

The distinct InChI Key (LUTRPKFBENAJQD-UHFFFAOYSA-N) and SMILES string of this compound provide a definitive structural fingerprint that can be used as a quality control reference to distinguish it from the 2,5-dimethylphenyl positional isomer and other closely related phenoxyacetamide-oxadiazole analogs [3]. For laboratories procuring multiple members of this compound series for parallel screening, verification of batch identity via NMR (characteristic shifts for the 2,4-dimethylphenyl aromatic protons: H-3 at δ ~7.0–7.1 ppm as a doublet with meta coupling, H-5 at δ ~7.0–7.1 ppm as a doublet of doublets, H-6 at δ ~7.3–7.4 ppm as a doublet with ortho coupling) or LC-MS confirmation of the correct isomer is recommended before committing compounds to biological assays.

Application
Selection Property
Validation Focus
SAR pharmacophore expansion
Phenoxyacetamide vs. amine linkage comparison
Cell-model growth inhibition endpoint review
Membrane permeability probe
Moderate lipophilicity (XLogP3 ~3.3)
Cell-based assay permeability and partitioning context
Gram-positive screening starter
1,3,4-Oxadiazole class antibacterial precedent
MIC determination against S. aureus and MRSA panels
QC positional isomer discrimination
Distinct InChI Key / SMILES structural fingerprint
NMR/LC-MS batch identity confirmation workflow
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